molecular formula C14H29O2P B14420613 Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid CAS No. 82164-74-7

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid

Cat. No.: B14420613
CAS No.: 82164-74-7
M. Wt: 260.35 g/mol
InChI Key: SRIIUFOFUWXVEY-UHFFFAOYSA-N
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Description

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid is a chemical compound known for its unique structure and properties. It is a phosphinic acid derivative with a cyclohexyl group and a 2,4,4-trimethylpentyl group attached to the phosphorus atom. This compound is used in various industrial and scientific applications, particularly in the field of metal extraction and separation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the interaction of α-olefin vinylidene dimers with hypophosphorous acid (H₃PO₂) in an isopropanol medium at 90°C . The reaction involves hydrophosphinylation, where the α-olefin dimers react with hypophosphorous acid to form the desired phosphinic acid derivative. The process can be further optimized by using specific catalysts and reaction conditions to improve yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes mixing sodium hypophosphite with diisobutylene, adding a photoinitiator such as acetone, and irradiating the mixture with ultraviolet light for several hours . The crude product is then purified through alkaline washing, acidification, dehydration, and distillation under reduced pressure to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phosphorus atom are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields, including catalysis and material science.

Scientific Research Applications

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its phosphorus and oxygen atoms. This interaction facilitates the extraction and separation of metals from various matrices. The molecular targets include metal ions such as lanthanides and actinides, and the pathways involved include ion exchange and coordination chemistry .

Comparison with Similar Compounds

Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its higher selectivity and efficiency in metal extraction processes.

Properties

CAS No.

82164-74-7

Molecular Formula

C14H29O2P

Molecular Weight

260.35 g/mol

IUPAC Name

cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid

InChI

InChI=1S/C14H29O2P/c1-12(10-14(2,3)4)11-17(15,16)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3,(H,15,16)

InChI Key

SRIIUFOFUWXVEY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)CP(=O)(C1CCCCC1)O

Origin of Product

United States

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